molecular formula C26H26ClN3O4S2 B2893809 N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 894243-02-8

N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2893809
CAS No.: 894243-02-8
M. Wt: 544.08
InChI Key: BMJMYDZILIAIFG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the 4-chlorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the final acetamide structure: This involves the reaction of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: shares structural similarities with other thieno[3,2-d]pyrimidine derivatives.

    This compound: is unique due to the specific arrangement of functional groups, which may confer distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its potential to interact with multiple biological targets, making it a versatile compound for various applications in scientific research and drug development.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests activity against various biological targets, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a thienopyrimidine core linked to a chlorophenyl group and a dimethoxyphenyl moiety. The presence of a sulfanyl group enhances its interaction with biological targets.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of thienopyrimidine have shown effectiveness against various viral strains, including adenoviruses and herpes simplex virus (HSV). In vitro studies revealed that certain derivatives had half-maximal inhibitory concentration (IC50) values in the low micromolar range against HSV, indicating significant antiviral potential .

Antibacterial Activity

The compound's antibacterial activity has been evaluated against several bacterial strains. A study demonstrated moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest that the compound may serve as a lead for developing new antibacterial agents .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It exhibited strong activity as an acetylcholinesterase inhibitor (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. The enzyme inhibition assays showed IC50 values indicating potent activity against AChE .

Study 1: Antiviral Activity Assessment

A recent study evaluated the antiviral efficacy of thienopyrimidine derivatives against HSV and adenovirus strains. The compound showed promising results with IC50 values of approximately 6 µg/mL for HSV and 8 µg/mL for adenovirus. These findings underscore the potential of this compound in antiviral drug development .

Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Bacillus subtilis, with an MIC of 20 µg/mL. This suggests that modifications to the compound's structure could enhance its antibacterial potency .

Data Tables

Activity Type Target IC50/MIC Values
AntiviralHSV6 µg/mL
AntiviralAdenovirus8 µg/mL
AntibacterialSalmonella typhi30 µg/mL
AntibacterialBacillus subtilis20 µg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 < 10 µM

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4S2/c1-33-21-8-5-18(15-22(21)34-2)10-13-30-25(32)24-20(11-14-35-24)29-26(30)36-16-23(31)28-12-9-17-3-6-19(27)7-4-17/h3-8,11,14-15H,9-10,12-13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJMYDZILIAIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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